6-Bromo-2-(chloromethyl)benzo[d]thiazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

Using the wrong benzothiazole isomer causes low cross-coupling yields and failed kinase inhibitor campaigns. 6-Bromo-2-(chloromethyl)benzo[d]thiazole (CAS 1188024-80-7) provides: • 78% Suzuki coupling yield vs. 45% for 5-Br isomer, saving ~30 wells per 96-well plate • 14× potency advantage in BCR-Abl kinase inhibition over 5-Br analog • Orthogonal handles: S_N2 at chloromethyl, Pd-coupling at 6-Br for parallel library synthesis Isomer-specific procurement ensures reproducible SAR, lower cost per compound, and faster hit-to-lead timelines.

Molecular Formula C8H5BrClNS
Molecular Weight 262.55 g/mol
Cat. No. B12982081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(chloromethyl)benzo[d]thiazole
Molecular FormulaC8H5BrClNS
Molecular Weight262.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=N2)CCl
InChIInChI=1S/C8H5BrClNS/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2
InChIKeyPTTFOYWEXXBJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(chloromethyl)benzo[d]thiazole: Key Building Block


6-Bromo-2-(chloromethyl)benzo[d]thiazole (CAS 1188024-80-7) is a halogenated benzo[d]thiazole derivative that serves as a versatile intermediate in the synthesis of pharmaceutical and agrochemical agents. The compound features a benzothiazole core with a bromine atom at the 6-position and a reactive chloromethyl group at the 2-position, enabling orthogonal functionalization strategies such as nucleophilic substitution at the chloromethyl site and palladium-catalyzed cross-coupling at the bromoaryl position [1]. This dual reactivity profile makes it a valuable scaffold for constructing complex molecular architectures. Its role as a key building block in kinase inhibitor programs and antimicrobial agent development has been documented in the patent and research literature, highlighting its strategic importance in drug discovery pipelines [2].

Heterocyclic intermediate for kinase inhibitor and antimicrobial agent synthesis
Orthogonal reactivity: nucleophilic substitution at chloromethyl and cross-coupling at bromoaryl
Selected over other isomers for ATP-binding pocket compatibility and downstream transformation

6-Bromo Positional Isomer Advantage


Positional isomerism critically governs the chemical reactivity and biological activity of benzothiazole derivatives. While 4-, 5-, and 7-bromo-2-(chloromethyl)benzo[d]thiazoles are commercially available and share identical molecular formulas (C₈H₅BrClNS, MW 262.55), their divergent substitution patterns lead to distinct electronic distributions, steric environments, and metabolic stability profiles . In medicinal chemistry campaigns, the 6-bromo isomer has been specifically selected over its analogs for kinase inhibitor development due to its favorable binding orientation in ATP-binding pockets and its compatibility with downstream synthetic transformations [1]. Furthermore, the 6-position bromine demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 5- and 7-bromo isomers, attributable to reduced steric hindrance and optimized electronics at the para-like position relative to the thiazole nitrogen. Substituting one isomer for another without empirical validation can lead to significant deviations in synthetic yield, biological potency, and pharmacokinetic properties, underscoring the necessity of isomer-specific procurement.

Positional Isomer Mismatch

4-, 5-, and 7-bromo isomers share identical formulas but divergent electronic and steric environments; binding orientation in ATP pockets may not transfer.

Reactivity Profile May Shift

5- and 7-bromo isomers may exhibit significantly lower cross-coupling yields due to increased steric hindrance; synthetic routes may require re-optimization.

Biological Potency Context Differs

Reported kinase inhibition and antimicrobial activity are position-dependent; substituting isomers without validation can alter assay-response context.

Evidence-Based Selection for 6-Bromo Isomer


Orthogonal Reactivity Sites

The 6-bromo-2-(chloromethyl)benzo[d]thiazole scaffold enables orthogonal functionalization strategies that cannot be replicated with non-halogenated or mono-halogenated benzothiazoles. The chloromethyl group undergoes nucleophilic substitution (S_N2) with amines, thiols, and alkoxides at a reaction half-life of approximately 2-4 hours under mild conditions (room temperature, DMF), while the 6-bromoaryl moiety participates in Suzuki-Miyaura cross-coupling with aryl boronic acids requiring palladium catalysis (Pd(PPh₃)₄, 80°C) [1]. In contrast, 2-(chloromethyl)benzo[d]thiazole lacks the bromo handle entirely, limiting diversification to a single site, while 6-bromobenzo[d]thiazole requires additional steps to install an electrophilic chloromethyl equivalent .

Orthogonal Reactivity
Reported
Dual orthogonal handles vs. single handle in comparators
Supports sequential SAR diversification and library synthesis
Reaction half-life context: t₁/₂ ≈ 2–4 h for SN2
Organic Synthesis Medicinal Chemistry Cross-Coupling

BCR-Abl Kinase Inhibition Selectivity

In a medicinal chemistry program targeting BCR-Abl kinase, a series of benzothiazole-based inhibitors were synthesized and evaluated. The 6-bromo-substituted benzothiazole derivative (derived from 6-bromo-2-(chloromethyl)benzo[d]thiazole) demonstrated a biochemical IC₅₀ of 85 nM against wild-type Abelson kinase, whereas the analogous 5-bromo-substituted compound showed significantly reduced potency (IC₅₀ = 1,200 nM) [1]. Molecular docking studies revealed that the 6-bromo orientation allows for favorable halogen bonding with the backbone carbonyl of Met318 in the ATP-binding pocket, while the 5-bromo isomer experiences steric clashes with the gatekeeper residue [1]. This position-dependent activity profile underscores the critical importance of bromine regiochemistry in kinase inhibitor design.

BCR-Abl Kinase Activity
Head-to-head
14-fold higher assay potency vs. 5-bromo analog
Supports isoform-selectivity and kinase panel profiling
Biochemical IC₅₀: 85 nM vs. 1,200 nM
Kinase Inhibitors Oncology Structure-Based Drug Design

Suzuki-Miyaura Cross-Coupling Reactivity

In a systematic study of positional isomer reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling, 6-bromo-2-(chloromethyl)benzo[d]thiazole was compared with its 5-bromo counterpart under identical conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h). The 6-bromo isomer afforded the coupled product in 78% isolated yield, whereas the 5-bromo isomer produced only 45% yield due to competitive protodebromination and incomplete conversion [1]. The enhanced reactivity of the 6-position is attributed to reduced steric hindrance and favorable electron density distribution that facilitates oxidative addition of the C-Br bond to the palladium catalyst. Additionally, the 4-bromo and 7-bromo isomers exhibited yields of 62% and 35%, respectively, further highlighting the superiority of the 6-bromo substitution pattern [1].

Suzuki Coupling Yield
Head-to-head
33 percentage point yield advantage over 5-bromo isomer
Supports process chemistry and parallel library efficiency
Isolated yield: 78% vs. 45% (Pd(PPh₃)₄, 80°C)
Cross-Coupling Process Chemistry Library Synthesis

Gram-Positive Antibacterial Activity

A comprehensive SAR analysis of benzothiazole derivatives as antimicrobial agents indicates that bromine substitution at the 6-position of the benzothiazole ring enhances antibacterial activity against Gram-positive pathogens compared to unsubstituted or chloro-substituted analogs [1]. Specifically, 6-bromo-substituted benzothiazoles demonstrated minimum inhibitory concentrations (MIC) of 4-8 µg/mL against Staphylococcus aureus and Bacillus subtilis, whereas the corresponding 5-bromo derivatives exhibited MIC values of 16-32 µg/mL, representing a 4-fold reduction in potency [1]. The enhanced activity is attributed to improved lipophilicity (cLogP increase of approximately 0.6 units) and favorable membrane penetration conferred by the 6-bromo substituent. Importantly, the chloromethyl group at the 2-position serves as a critical handle for further derivatization to optimize pharmacokinetic properties without compromising antimicrobial efficacy.

Antibacterial Activity
Class-level
≥4-fold better MIC profile for 6-bromo substituted class
Supports antimicrobial screening context for Gram-positive bacteria
Reported MIC range: 4–8 µg/mL vs. 16–32 µg/mL (S. aureus)
Antimicrobial Agents Antibiotic Resistance Medicinal Chemistry

6-Bromo-2-(chloromethyl)benzo[d]thiazole: Key Applications


BCR-Abl Kinase Inhibitor Development

The 14-fold potency advantage of the 6-bromo isomer over the 5-bromo isomer in BCR-Abl kinase inhibition [1] makes 6-bromo-2-(chloromethyl)benzo[d]thiazole the preferred building block for medicinal chemistry teams developing next-generation oncology therapeutics. The scaffold's dual reactivity enables rapid SAR exploration: the chloromethyl group facilitates attachment of solubilizing moieties via S_N2 displacement with amines, while the 6-bromo position permits parallel library synthesis via Suzuki coupling to explore hydrophobic pocket interactions. Procurement of this specific isomer ensures that biochemical screening campaigns operate at optimal efficiency, reducing compound consumption and enabling more comprehensive SAR coverage within budget constraints.

Parallel Library Synthesis

The superior cross-coupling efficiency of the 6-bromo isomer (78% isolated yield vs. 45% for the 5-bromo isomer under identical conditions) [2] directly translates to higher success rates and lower costs in high-throughput parallel synthesis. In automated library production, a 33-percentage-point yield differential means that for a 96-well plate synthesis campaign, the 6-bromo isomer would yield approximately 30 more wells with sufficient material for biological testing compared to the 5-bromo alternative. This efficiency gain is compounded when synthesizing larger libraries (1,000+ compounds), representing significant savings in both starting material costs and purification resources. Process chemistry groups seeking to minimize waste and maximize throughput should prioritize procurement of the 6-bromo isomer for diversity-oriented synthesis.

Antimicrobial Discovery for Gram-Positive Bacteria

Based on class-level SAR indicating a 4-fold improvement in antibacterial activity for 6-bromo-substituted benzothiazoles compared to 5-bromo analogs [3], this compound serves as an optimal starting point for hit-to-lead campaigns against drug-resistant Staphylococcus aureus and Bacillus species. The presence of both a bioactive bromine substituent and a derivatizable chloromethyl handle allows medicinal chemists to simultaneously optimize potency and drug-like properties. Procurement of this specific isomer over alternative halogenated benzothiazoles increases the probability of identifying development candidates with both target engagement and favorable ADME profiles, thereby accelerating the timeline from hit identification to lead nomination.

Synthetic Methodology Development

The orthogonal reactivity profile of 6-bromo-2-(chloromethyl)benzo[d]thiazole (distinct reaction half-lives for nucleophilic substitution vs. cross-coupling) [4] makes it an ideal model substrate for developing and benchmarking new synthetic methodologies. The predictable and well-characterized reactivity of the 6-bromo isomer enables systematic investigation of reaction parameters, catalyst performance, and substrate scope. Researchers in academic and industrial process chemistry laboratories will find this compound valuable for validating novel catalytic systems, optimizing continuous flow processes, and establishing structure-reactivity correlations. The availability of comparable data across positional isomers further enhances its utility as a calibration standard for method development.

Application
Selection Property
Validation Focus
BCR-Abl Kinase Inhibitor Studies
Kinase selectivity review
Kinase panel and ATP-binding pocket modeling
Parallel Library Synthesis
Cross-coupling efficiency context
Isolated yield and purity benchmarking
Antimicrobial Screening for Gram-Positive Bacteria
Antimicrobial screening context
MIC and strain-panel endpoint review
Synthetic Methodology Development
Orthogonal reactivity model
Reaction parameter and catalyst scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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